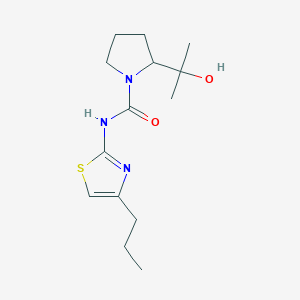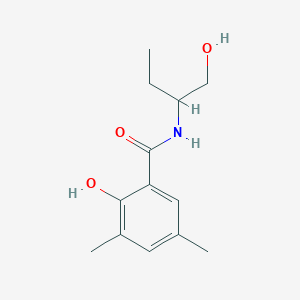
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
Mecanismo De Acción
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote B-cell survival and proliferation. This leads to the induction of apoptosis in B-cells and ultimately the regression of B-cell malignancies.
Biochemical and physiological effects:
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and humans, with no significant adverse effects reported. 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, one limitation is that it may not be effective in all B-cell malignancies, as some tumors may have alternative survival pathways that are not dependent on BTK.
Direcciones Futuras
Future research on 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide could focus on its potential as a combination therapy with other targeted agents or chemotherapy drugs. It could also be studied in the context of other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of more potent and selective BTK inhibitors could lead to improved clinical outcomes for patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide involves several steps, including the preparation of the pyrrolidine-1-carboxamide core, introduction of the thiazole ring, and attachment of the hydroxyisopropyl group. The final compound is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in B-cell malignancies. It has shown to be effective in inhibiting BTK activity and inducing apoptosis in B-cells. 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has also demonstrated synergy with other therapies, such as venetoclax and rituximab, in the treatment of CLL and MCL.
Propiedades
IUPAC Name |
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-6-10-9-20-12(15-10)16-13(18)17-8-5-7-11(17)14(2,3)19/h9,11,19H,4-8H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENVEUFFPVTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)NC(=O)N2CCCC2C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)